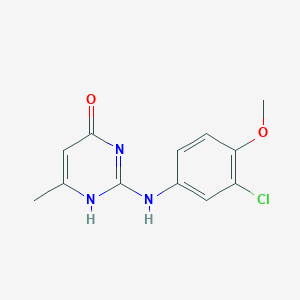
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of certain ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. It has been shown to have anti-convulsant effects by inhibiting the activity of certain ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one in lab experiments are its wide range of applications, its availability, and its relatively low cost. The limitations of using this compound in lab experiments are its potential toxicity and its limited solubility in certain solvents.
Orientations Futures
There are many future directions for the study of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one. One future direction is the development of new analogs of this compound with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, this compound could be studied in animal models of various diseases to determine its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one can be achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with acetic anhydride to form 3-chloro-4-methoxyacetanilide. The second step involves the reaction of 3-chloro-4-methoxyacetanilide with ethyl cyanoacetate to form 2-(3-chloro-4-methoxyanilino)-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. The final step involves the reaction of 2-(3-chloro-4-methoxyanilino)-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile with ammonium acetate to form 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one.
Applications De Recherche Scientifique
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one has various applications in scientific research. It is used as a pharmacological tool in the study of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant activities. It is also used as a reference compound in drug discovery research.
Propriétés
Nom du produit |
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one |
|---|---|
Formule moléculaire |
C12H12ClN3O2 |
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-5-11(17)16-12(14-7)15-8-3-4-10(18-2)9(13)6-8/h3-6H,1-2H3,(H2,14,15,16,17) |
Clé InChI |
SZYBIOLOMUHTKE-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
SMILES canonique |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Isopropylphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254527.png)

![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)

![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)

![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)
![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)